4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide
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Overview
Description
4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide typically involves the reaction of 4-fluorophenyl isothiocyanate with 2-pyridyl hydrazine under specific conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-1,2,3-thiadiazole: Lacks the pyridinyl sulfide group but shares the thiadiazole and fluorophenyl moieties.
2-(4-Fluorophenyl)-1,3-thiazole: Contains a thiazole ring instead of a thiadiazole ring.
4-(4-Fluorophenyl)-1,2,3-triazole: Features a triazole ring instead of a thiadiazole ring.
Uniqueness
4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide is unique due to the combination of the thiadiazole ring, pyridine ring, and fluorophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-pyridin-2-ylsulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3S2/c14-10-6-4-9(5-7-10)12-13(19-17-16-12)18-11-3-1-2-8-15-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXPCKBVAOPJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(N=NS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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